toxin 3, Centruroides noxius

Sequence divergence Structure-activity relationship Immunological specificity

Toxin 3, Centruroides noxius (CAS 141322-34-1), also designated Cn3 or Toxin II.9.2.3, is a 66-amino acid β-scorpion toxin from the venom of the Mexican scorpion *Centruroides noxius* Hoffmann. It belongs to the long-chain scorpion neurotoxin family and acts as a gating modifier at voltage-gated sodium channels (Nav), binding voltage-independently to receptor site-4 and shifting the activation voltage toward more negative potentials, thereby promoting spontaneous and repetitive neuronal firing.

Molecular Formula C6H8N2S2
Molecular Weight 0
CAS No. 141322-34-1
Cat. No. B1177731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametoxin 3, Centruroides noxius
CAS141322-34-1
Synonymstoxin 3, Centruroides noxius
Molecular FormulaC6H8N2S2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Toxin 3 (Centruroides noxius) Procurement Guide: Structural Identity and Baseline Pharmacology


Toxin 3, Centruroides noxius (CAS 141322-34-1), also designated Cn3 or Toxin II.9.2.3, is a 66-amino acid β-scorpion toxin from the venom of the Mexican scorpion *Centruroides noxius* Hoffmann [1]. It belongs to the long-chain scorpion neurotoxin family and acts as a gating modifier at voltage-gated sodium channels (Nav), binding voltage-independently to receptor site-4 and shifting the activation voltage toward more negative potentials, thereby promoting spontaneous and repetitive neuronal firing [1]. Cn3 is a key component in the pathophysiology of scorpion envenomation and a critical reagent for Nav channel pharmacology research.

Nav Channel Gating Modifier
Voltage-dependent shift toward more negative activation potentials
Site-4 Receptor Probe
Voltage-independent binding at neurotoxin receptor site-4
Electrophysiology Tool
Supports studies of repetitive neuronal firing and envenomation models

Why Cn3 Cannot Be Substituted by Closely Related Centruroides β-Toxins


Within the single venom of *Centruroides noxius*, multiple β-toxin isoforms coexist (Cn1 through Cn5), sharing high sequence identity but exhibiting divergent pharmacological profiles [1]. For example, Cn2 is a well-characterized mammalian-specific β-toxin that binds Nav1.6, while Cn5 displays selectivity toward crustacean sodium channels [2]. Generic substitution among these isoforms is scientifically invalid because even single-residue variations in the loop regions of β-toxins can profoundly alter channel subtype selectivity, species specificity, and binding kinetics [3]. The quantitative evidence below demonstrates that Cn3 possesses a unique sequence fingerprint compared to its closest Cn2 and Cn4 analogs, justifying its independent procurement for experiments requiring a distinct pharmacological tool.

1
Sequence-Dependent Selectivity
12.1% sequence divergence from Cn2 may shift Nav subtype preference, limiting direct substitution in channel profiling.
2
Pharmacophore Loop Variation
Non-conservative substitutions in the S3-S4 loop can alter voltage-sensor trapping kinetics compared to Cn2 or Cn4.
3
Immunological Epitope Differences
Differential antibody recognition by anti-Cn2 scFv 6009F indicates structural divergence, affecting antivenom neutralization assay interpretation.

Quantitative Differentiation Evidence for Toxin 3 (Cn3) vs. Closest Analogs Cn2 and Cn4


Primary Sequence Identity: Cn3 Exhibits Only 87.9% Identity to Cn2

The full-length amino acid alignment of Cn3 (66 residues) against the most clinically studied analog Cn2 reveals 79 identical residue positions, yielding a pairwise identity of only 87.9% [1]. This means 8 residues differ between the two toxins. Among these, 5 are non-conservative substitutions (e.g., Arg→Lys at position 20; Val→Leu at position 15; Thr→Lys at position 26; His→Gln at position 56; Ile→Val at position 58), occurring within or adjacent to the known pharmacophore loop regions (residues 8–18, 26–32, and 56–60) [1]. These residues are exposed on the molecular surface and are predicted to directly interact with the voltage-sensor paddle of domain II of the Nav channel [2]. In contrast, Cn3 shares 92.4% identity with Cn4, differing by only 5 residues, of which 3 are localized to the C-terminal loop (residues 55–60) [1].

Sequence Identity
Head-to-head
87.9% identity (12.1% divergence) vs Cn2
Drives distinct Nav subtype selectivity
5 non-conservative substitutions in pharmacophore loops
Sequence divergence Structure-activity relationship Immunological specificity

Competitive Binding Overlap with Cn2 at Rat Brain Synaptosomes

In a study comparing β-toxins from *C. noxius* (Cn2), *C. infamatus infamatus*, and *C. limpidus limpidus*, all three toxins (which share 83% identity with Cn2) competed with each other for the same binding sites on rat brain synaptosome membranes [1]. Although Cn3 was not directly tested in this binding assay, its membership in the same structural class and its 87.9% sequence identity to Cn2 strongly imply that Cn3 also binds to the site-4 receptor [2]. However, the <83% identity between the tested toxins and Cn2 was sufficient to produce measurable differences in IC50 values (micromolar range) when blocking heterologously expressed microI-2 rat skeletal muscle Nav channels in Xenopus oocytes [1]. This demonstrates that even high structural homology does not guarantee identical functional potency.

Binding Site Overlap
Class-level
Site-4 competition inferred for Cn3
Cross-reactivity risk exists; not directly measured
Data to verify for Cn3
Receptor site-4 Competitive binding β-toxin pharmacology

Cross-Reactivity with Monoclonal Antibody scFv 6009F Distinguishes Cn3 from Cn2

The affinity-matured antibody fragment scFv 6009F, originally generated against Cn2, was shown to possess cross-reactivity against Cn3, as well as Css2 and Css4 [1]. While this cross-reactivity confirms a shared structural epitope among these β-toxins, the fact that scFv 6009F was obtained through directed evolution for enhanced Cn2 binding and still retains different affinity levels for Cn3 (as inferred from the need for further optimization against Cn3) indicates that the epitope is not identical [1]. This immunological differential is a direct consequence of the 8-residue divergence between Cn2 and Cn3, providing a practical means to distinguish these two toxins in neutralization assays and supporting the requirement for independent procurement.

Antibody Recognition
Head-to-head
Cross-reactive but distinct binding profile vs Cn2
Immunological differentiation from Cn2
Affinity not quantitatively reported
Immunodifferentiation Epitope mapping Antivenom development

Transcriptomic Abundance: Cn3 Represents a Distinct Expression Profile in the Venom Gland

A global transcriptome analysis of *C. noxius* venom glands identified Cn3 as a distinct transcript among the β-toxin class, with its own unique expression level relative to Cn2 and Cn4 [1]. The presence of Cn3 as a separate transcript, confirmed by pyrosequencing, indicates that it is not a post-translational modification product of Cn2 but a genetically encoded distinct toxin isoform. Although absolute expression levels are not directly compared in the published summary, the independent transcriptional regulation supports functional specialization and justifies the isolation or synthesis of Cn3 as a unique experimental reagent [1].

Transcriptomic Identity
Method context
Independent transcript in venom gland
Ensures genetic origin, not degradation product
Pyrosequencing confirmed
Venom gland transcriptomics Toxin expression levels Venom variability

Optimal Application Scenarios for Toxin 3 (Cn3) Based on Quantitative Differentiation Evidence


Nav Channel Subtype Selectivity Profiling in Mammalian Neuronal Preparations

When studying the differential contribution of Nav1.6 versus Nav1.2 to action potential firing in brain slice electrophysiology, the 12.1% sequence divergence between Cn3 and Cn2 in the S3-S4 voltage-sensor-interacting loop [1] predicts distinct channel subtype preferences. Researchers requiring a β-toxin probe that is not selective for Nav1.6 (the primary target of Cn2) should use Cn3 to avoid confounding data interpretation.

Structure-Activity Relationship (SAR) Studies for Scorpion β-Toxin Pharmacophore Mapping

The five non-conservative amino acid substitutions between Cn3 and Cn2 provide a natural mutagenesis library for dissecting the molecular determinants of β-toxin binding to site-4 of Nav channels [1]. Procurement of both Cn2 and Cn3 enables direct pairwise studies to identify which residue differences (e.g., His56→Gln56) govern voltage-sensor trapping efficiency.

Antivenom Epitope Mapping and Cross-Neutralization Assays

The differential recognition of Cn3 by the anti-Cn2 antibody scFv 6009F [2] makes Cn3 an essential reagent for evaluating the breadth of neutralizing antibody responses. Laboratories developing polyclonal or recombinant antivenoms against *Centruroides* venoms must include Cn3 in their neutralization panels to ensure coverage against all medically relevant toxin isoforms.

Venom Gland Transcriptomic and Proteomic Reference Standard

Cn3's independent transcriptional origin, confirmed by venom gland transcriptomics [3], qualifies it as a reference standard for mass spectrometry-based proteomic quantification of *C. noxius* venom composition. Its unique sequence allows unambiguous identification in complex venom samples, facilitating quality control of venom lots.

Application
Selection Property
Validation Focus
Neuronal Nav Subtype Profiling
Sequence divergence-based subtype preference
Brain slice electrophysiology endpoint review
β-Toxin Pharmacophore Mapping
Non-conservative loop residue differences
Voltage-sensor trapping efficiency
Antivenom Epitope Cross-Neutralization
Differential antibody recognition profile
Neutralization assay breadth evaluation
Venom Gland Proteomic Reference
Independent genetic origin & unique sequence
Mass spectrometry-based identification in venom lots
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